molecular formula C10H13N3O B11729784 4-[(Dimethylamino)methylidene]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile

4-[(Dimethylamino)methylidene]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile

Cat. No.: B11729784
M. Wt: 191.23 g/mol
InChI Key: VGMAHLUSSXQIOO-UHFFFAOYSA-N
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Description

4-[(Dimethylamino)methylidene]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile is a heterocyclic compound with a unique structure that includes a dimethylamino group, a methylidene group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Dimethylamino)methylidene]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a dimethylamino-substituted aldehyde with a nitrile-containing compound in the presence of a base. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(Dimethylamino)methylidene]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-[(Dimethylamino)methylidene]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(Dimethylamino)methylidene]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the nitrile group can act as an electrophilic center. These interactions can modulate the activity of biological pathways and lead to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Dimethylamino)phenyl]methylidene-2-methoxyaniline
  • 4-[(Dimethylamino)phenyl]methylidene-2-thienylacetohydrazide
  • 4-[(Dimethylamino)phenyl]methylidene-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

4-[(Dimethylamino)methylidene]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

4-(dimethylaminomethylidene)-2-methyl-6-oxo-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C10H13N3O/c1-7-9(5-11)8(6-13(2)3)4-10(14)12-7/h6H,4H2,1-3H3,(H,12,14)

InChI Key

VGMAHLUSSXQIOO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CN(C)C)CC(=O)N1)C#N

Origin of Product

United States

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